4-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide
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Overview
Description
4-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide is a heterocyclic compound that contains both pyrazole and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole with a pyrrolidine derivative under specific conditions. The reaction may require catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
4-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)methyl-4-methyl-2-phenyl-4,5-dihydro-1H-pyrazole
Uniqueness
4-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of pyrazole and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H16N4O |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
4-(1,5-dimethylpyrazol-4-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-6-7(5-13-14(6)2)8-3-12-4-9(8)10(11)15/h5,8-9,12H,3-4H2,1-2H3,(H2,11,15) |
InChI Key |
RVSSCNUDARFCGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2CNCC2C(=O)N |
Origin of Product |
United States |
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